
2 3-Dichloro sulfolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro sulfolane is a chemical compound with the molecular formula C4H6Cl2O2S. It is also known as 2,3-dichlorotetrahydrothiophene 1,1-dioxide. This compound is a derivative of sulfolane, a well-known industrial solvent. The presence of two chlorine atoms in the 2 and 3 positions of the sulfolane ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro sulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of 2,3-dichloro sulfolane follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro sulfolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent sulfolane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfolane.
Substitution: Various substituted sulfolane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro sulfolane has found applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro sulfolane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where 2,3-dichloro sulfolane serves as a key intermediate. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Sulfolane: The parent compound without chlorine substituents.
2,4-Dichloro sulfolane: A similar compound with chlorine atoms at the 2 and 4 positions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another dichloro compound with different functional groups.
Comparison:
Uniqueness: The unique positioning of chlorine atoms in 2,3-dichloro sulfolane imparts distinct reactivity compared to other sulfolane derivatives. This makes it particularly useful in specific synthetic applications where selective chlorination is required.
Reactivity: Compared to sulfolane, 2,3-dichloro sulfolane exhibits higher reactivity due to the electron-withdrawing effect of the chlorine atoms, making it more susceptible to nucleophilic attacks.
Properties
CAS No. |
51275-92-4 |
|---|---|
Molecular Formula |
C4H6Cl2O2S |
Molecular Weight |
189.06 g/mol |
IUPAC Name |
2,3-dichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-2-9(7,8)4(3)6/h3-4H,1-2H2 |
InChI Key |
JSKODJXQVLISPT-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C(C1Cl)Cl |
Canonical SMILES |
C1CS(=O)(=O)C(C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


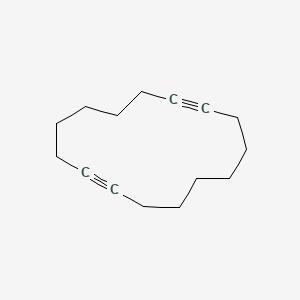
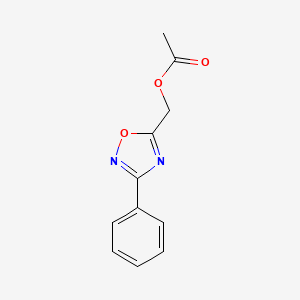
![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)
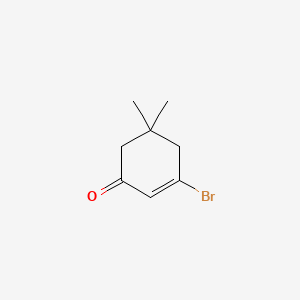
![Bicyclo[2.2.2]octan-1-ol](/img/structure/B1619259.png)
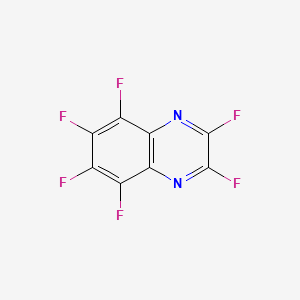

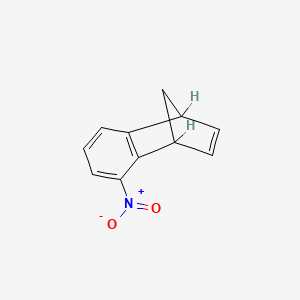
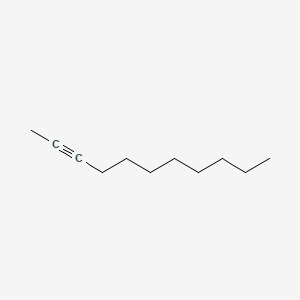

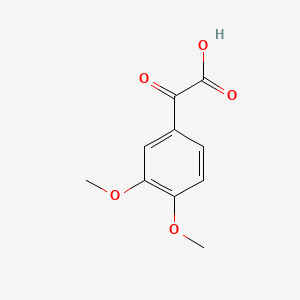

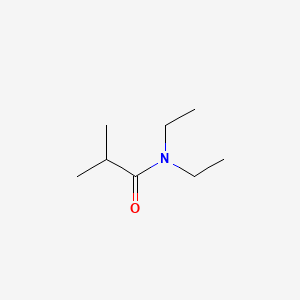
![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)
